1-(2-Fluoro-6-hydroxyphenyl)ethanone molecular weight and formula
1-(2-Fluoro-6-hydroxyphenyl)ethanone molecular weight and formula
An In-Depth Technical Guide to 1-(2-Fluoro-6-hydroxyphenyl)ethanone
Abstract
1-(2-Fluoro-6-hydroxyphenyl)ethanone, a fluorinated acetophenone derivative, is a pivotal building block in modern synthetic and medicinal chemistry. This guide provides a comprehensive overview of its core molecular properties, a detailed synthetic protocol grounded in the Fries rearrangement, and a discussion of its critical role in the development of targeted pharmaceuticals. The compound's molecular formula is C₈H₇FO₂ and it has a molecular weight of 154.14 g/mol .[1][2][3] Its strategic importance is highlighted by its incorporation into the structure of Sotorasib, a first-in-class covalent inhibitor of the KRAS G12C mutation, underscoring its value to researchers in oncology and drug discovery.
Core Molecular Profile and Physicochemical Properties
1-(2-Fluoro-6-hydroxyphenyl)ethanone, also known as 2'-Fluoro-6'-hydroxyacetophenone, is a substituted aromatic ketone. The presence of the fluorine atom, hydroxyl group, and acetyl group provides multiple reaction sites, making it a versatile intermediate for further chemical elaboration.[2] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | [1][2][3] |
| Molecular Weight | 154.14 g/mol | [1][2][3] |
| CAS Number | 93339-98-1 | [1] |
| SMILES | CC(C1=C(O)C=CC=C1F)=O | [3] |
| InChI Key | PSNPXFMLAVLPPP-UHFFFAOYSA-N | |
| Physical Form | Liquid | |
| Boiling Point | 224°C | [2] |
| Typical Purity | ≥98% | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
Synthesis via Fries Rearrangement: A Mechanistic Approach
The synthesis of hydroxylated acetophenones is classically achieved via the Fries rearrangement, an organic reaction involving the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. This intramolecular acylation is a reliable method for producing ortho- and para-hydroxyacetophenones, with the regioselectivity often influenced by reaction temperature.
Rationale for the Fries Rearrangement
The Fries rearrangement is chosen for its efficiency in installing an acetyl group onto a phenolic ring. Starting from an accessible phenolic precursor, the reaction proceeds through a stable ester intermediate. The use of a Lewis acid, typically aluminum chloride (AlCl₃), is critical as it coordinates to both the carbonyl oxygen and the phenolic oxygen, facilitating the acylium ion migration to the aromatic ring. This method avoids the potential for undesired side reactions that can occur with direct Friedel-Crafts acylation of highly activated phenols.
Experimental Protocol: Synthesis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone
This protocol is adapted from established methodologies for similar fluorinated hydroxyacetophenones.[4]
Step 1: Acetylation of 3-Fluorophenol
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To a stirred solution of 3-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, slowly add one equivalent of acetyl chloride.
-
Add a non-nucleophilic base, such as triethylamine, dropwise to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting phenol.
-
Perform an aqueous workup to remove the amine salt and evaporate the solvent under reduced pressure to yield 3-fluorophenyl acetate.
Step 2: Fries Rearrangement
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To the crude 3-fluorophenyl acetate, add 1.1 to 1.5 equivalents of anhydrous aluminum trichloride (AlCl₃) portion-wise. Caution: The reaction is exothermic.
-
Heat the reaction mixture to approximately 130-150°C and maintain for 2-3 hours.[4] The higher temperature generally favors the formation of the ortho-isomer, which is the desired product.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and carefully quench by pouring it onto crushed ice and concentrated HCl.
-
Extract the product into an organic solvent such as ethyl acetate (3x).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate pure 1-(2-fluoro-6-hydroxyphenyl)ethanone.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(2-Fluoro-6-hydroxyphenyl)ethanone.
Structural Validation and Spectroscopic Signature
Post-synthesis, the identity and purity of the compound must be rigorously confirmed. Standard spectroscopic techniques provide a definitive structural signature.
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¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the acetyl methyl protons (~2.5 ppm), a broad singlet for the phenolic hydroxyl proton, and a complex multiplet pattern for the three aromatic protons, showing both H-H and H-F coupling constants.
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¹³C NMR Spectroscopy: Key signals include the carbonyl carbon (~200 ppm), the methyl carbon (~26 ppm), and six distinct aromatic carbon signals. The carbons ortho and meta to the fluorine atom will exhibit characteristic C-F coupling.
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Infrared (IR) Spectroscopy: Expected absorption bands include a broad O-H stretch (~3400-3100 cm⁻¹), a sharp and strong C=O stretch for the ketone (~1650 cm⁻¹), and a C-F stretch (~1200-1100 cm⁻¹).
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight of 154.14.
Critical Applications in Drug Discovery
The unique substitution pattern of 1-(2-fluoro-6-hydroxyphenyl)ethanone makes it a valuable intermediate in the synthesis of complex bioactive molecules.[2] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug design.[5]
Role as a Pharmaceutical Intermediate
This compound serves as a key starting material for a variety of pharmaceuticals. Its structure is particularly useful for developing non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[2] It is also employed in the synthesis of novel compounds being investigated for antimicrobial and anticancer properties.[2]
Case Study: Sotorasib (Lumakras™), a KRAS G12C Inhibitor
The most significant application of the 1-(2-fluoro-6-hydroxyphenyl) moiety is its central role in the structure of Sotorasib (AMG-510). Sotorasib is a landmark therapeutic agent approved for treating patients with non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation.[6] The KRAS protein is a key regulator of cell growth, and the G12C mutation is a known driver of multiple cancers.
In the Sotorasib molecule, the 2-fluoro-6-hydroxyphenyl group is attached to the pyrido[2,3-d]pyrimidin-2(1H)-one core.[6] This fragment plays a critical role in orienting the molecule within the binding pocket of the KRAS G12C protein, contributing to the high affinity and selectivity of the drug. The synthesis of Sotorasib involves coupling a derivative of 1-(2-fluoro-6-hydroxyphenyl)ethanone into the larger molecular scaffold.
Caption: Role of the building block in the Sotorasib therapeutic pathway.
Conclusion
1-(2-Fluoro-6-hydroxyphenyl)ethanone is far more than a simple chemical reagent; it is an enabling tool for modern drug development. Its well-defined molecular characteristics and accessible synthesis make it a valuable asset for researchers. Its integral role in the structure of Sotorasib, a highly effective targeted cancer therapy, cements its status as a compound of significant scientific and clinical importance. Continued exploration of this and similar fluorinated building blocks will undoubtedly fuel the discovery of future therapeutic agents.
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